molecular formula C13H8BrFO B14772088 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde

4'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde

Katalognummer: B14772088
Molekulargewicht: 279.10 g/mol
InChI-Schlüssel: VJIORSJXXTWBHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of bromine and fluorine atoms on the biphenyl structure, along with an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

    Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating reagent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of 4’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The aldehyde group in 4’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Potassium fluoride (KF) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 4’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is utilized in the design and synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe or marker in biochemical assays to study enzyme activity or protein interactions.

Wirkmechanismus

The mechanism of action of 4’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-2-fluorobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    4-Bromo-2-fluorophenol: Contains a hydroxyl group instead of an aldehyde, leading to different chemical properties and reactivity.

    2,3,4,5,6-Pentafluorobenzyl bromide: Contains multiple fluorine atoms and a benzyl bromide group, resulting in distinct reactivity and applications.

Uniqueness

4’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of bromine, fluorine, and aldehyde functional groups on the biphenyl scaffold. This unique combination imparts specific chemical reactivity and potential for diverse applications in various fields of research and industry.

Eigenschaften

Molekularformel

C13H8BrFO

Molekulargewicht

279.10 g/mol

IUPAC-Name

3-(4-bromo-2-fluorophenyl)benzaldehyde

InChI

InChI=1S/C13H8BrFO/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-8H

InChI-Schlüssel

VJIORSJXXTWBHJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)Br)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.